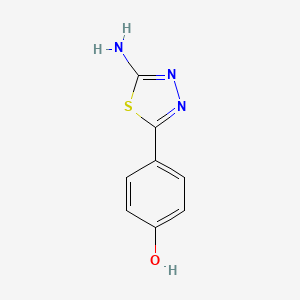

4-(5-氨基-1,3,4-噻二唑-2-基)苯酚

描述

Synthesis Analysis

The synthesis of thiadiazole derivatives, including "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol," typically involves condensation reactions, chloro-amine coupling, or the reaction of thiocarbohydrazide with halides. For example, various thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the versatility of synthetic approaches in this class of compounds (Hussain et al., 2008).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol," is characterized by the presence of a thiadiazole ring attached to a phenol group. The planarity and electronic distribution within the molecule can significantly influence its biological activity and interactions with biological targets. Studies involving X-ray crystallography and density functional theory (DFT) calculations provide insights into the structural aspects of these compounds, aiding in the understanding of their chemical behavior (Shibata & Mizuguchi, 2010).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. These reactions can be utilized to introduce different functional groups, thereby modifying the chemical properties of the thiadiazole core. The presence of amino and phenol groups in "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol" offers sites for further chemical modifications, enhancing its potential for various applications (Niu et al., 2015).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including drug development and material science. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly used to characterize these compounds (Ameen & Qasir, 2017).

Chemical Properties Analysis

The chemical properties of "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol" are characterized by its reactivity towards various chemical reagents. The amino and phenol groups present in the molecule contribute to its nucleophilic and electrophilic properties, respectively. These functional groups enable the compound to participate in a wide range of chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules (Dani et al., 2013).

科学研究应用

抗菌应用:

- 5-氨基-1,3,4-噻二唑-2-基苯酚的衍生物已显示出显着的抗菌活性。一项研究合成了各种衍生物并评估了它们的抗菌和抗真菌活性。这些化合物对革兰氏阳性细菌(如金黄色葡萄球菌)、革兰氏阴性细菌(如大肠杆菌)和真菌(如黑曲霉)表现出显着的活性 (Hussain、Sharma 和 Amir,2008)。

抗癌和抗菌特性:

- 另一项研究重点是合成衍生自 1,3,4-噻二唑化合物的席夫碱,研究它们的抗增殖和抗菌特性。其中一些化合物显示出对氧化剂的高 DNA 保护能力和对某些细菌的强抗菌活性,以及对癌细胞系的潜在细胞毒性 (Gür 等人,2020)。

光动力疗法中的应用:

- 一项特定研究合成了新的锌酞菁衍生物,用 1,3,4-噻二唑化合物取代。这些衍生物表现出良好的荧光特性、高单线态氧量子产率,被认为是光动力疗法中癌症治疗的潜在 II 型光敏剂 (Pişkin、Canpolat 和 Öztürk,2020)。

缓蚀:

- 1,3,4-噻二唑的衍生物,包括与 4-(5-氨基-1,3,4-噻二唑-2-基)苯酚相关的衍生物,已被研究其作为缓蚀剂的潜力。已经进行了理论研究,包括量子化学参数和分子动力学模拟,以预测这些化合物在铁金属表面的缓蚀性能 (Kaya 等人,2016)。

安全和危害

作用机制

Target of Action

The primary target of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests it may have good bioavailability .

Result of Action

The inhibition of urease by 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol can lead to a decrease in the pH level, affecting the survival of Helicobacter pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .

属性

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDTOUWXDZDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419970 | |

| Record name | 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59565-53-6 | |

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59565-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

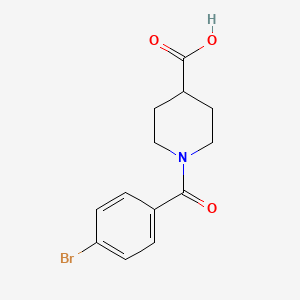

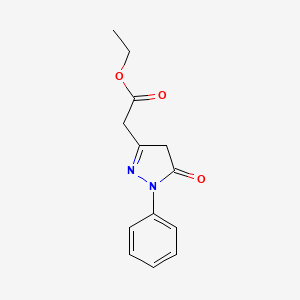

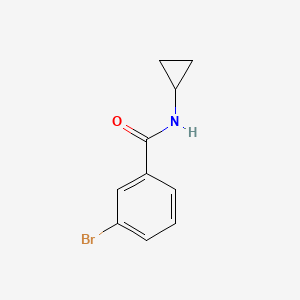

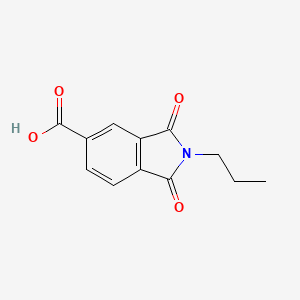

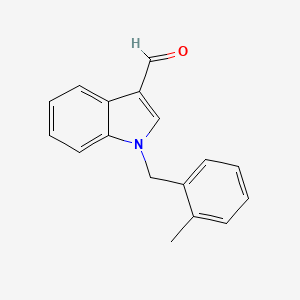

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

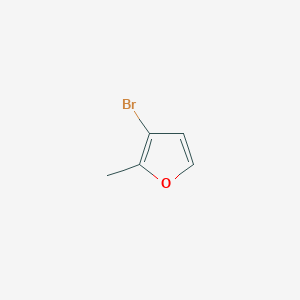

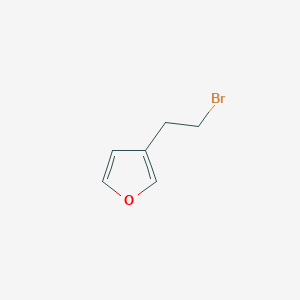

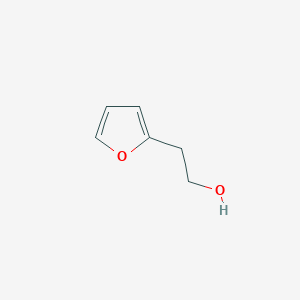

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)